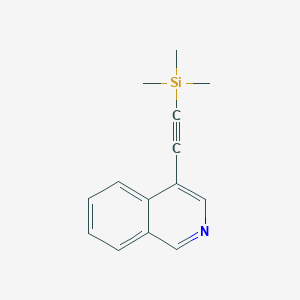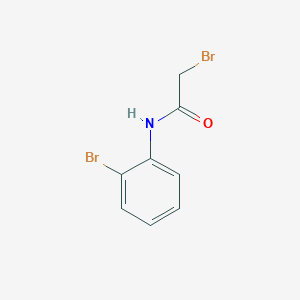
2-Bromo-N-(2-bromophenyl)acetamide
Overview
Description
2-Bromo-N-(2-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Br2NO and its molecular weight is 292.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Assessment
A study by Ghazzali et al. (2012) demonstrated the synthesis of derivatives related to 2-Bromo-N-(2-bromophenyl)acetamide, focusing on their antimicrobial activity. They found that some derivatives exhibited selective high inhibitory effects against certain bacterial and fungal species, showcasing potential applications in antimicrobial research (Ghazzali et al., 2012).
Pharmacological Assessment of Derivatives
Rani et al. (2016) synthesized derivatives of this compound and assessed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds showed activities comparable to standard drugs, indicating their significance in the development of new therapeutic agents (Rani et al., 2016).
Anticonvulsant and Antidepressant Activities
Xie et al. (2013) investigated the anticonvulsant and antidepressant activities of this compound derivatives. They found that several compounds showed significant reduction in immobility times in behavioral tests, indicating potential applications in neurological and psychiatric disorders (Xie et al., 2013).
Suzuki-Miyaura Cross-Coupling
Cottineau et al. (2006) explored the use of this compound in Suzuki-Miyaura cross-coupling, a significant reaction in organic chemistry. This study suggests the compound’s utility in the synthesis of complex organic molecules, potentially useful in various chemical industries (Cottineau et al., 2006).
Antimicrobial Evaluation and Hemolytic Activity
Gul et al. (2017) synthesized a series of compounds using this compound and evaluated their antimicrobial and hemolytic activities. Their findings contribute to the development of new antimicrobial agents with less toxicity (Gul et al., 2017).
Density Functional Theory Study of Acetamide Derivatives
Oftadeh et al. (2013) conducted a density functional theory study on acetamide derivatives, including those with bromophenyl substitutionslike this compound, to understand their potential as anti-HIV drugs. The study highlighted the importance of these compounds in developing new pharmaceuticals for treating HIV (Oftadeh et al., 2013).
Catalytic Amination of Haloarenes
Zhao et al. (2010) investigated the copper-catalyzed direct amination of haloarenes, including N-(2-bromophenyl)acetamide derivatives, using sodium azide as the amino source. This research is significant for the synthesis of aromatic amines, which are valuable in various chemical industries (Zhao et al., 2010).
Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives
Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives using 2-(4-bromo-3-methylphenoxy)acetamide and evaluated their antimicrobial properties. This study adds to the understanding of these compounds in the development of new antimicrobial agents (Fuloria et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEAJCARLBYXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521584 | |
| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88369-50-0 | |
| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



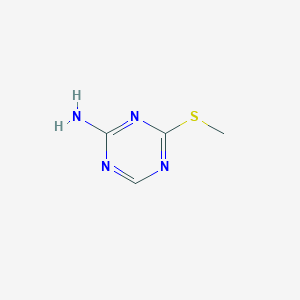

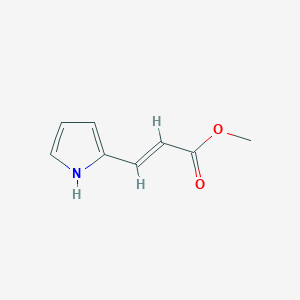
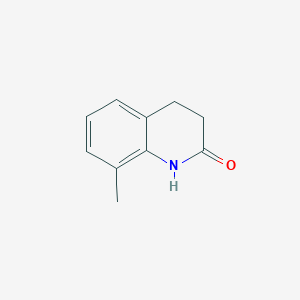
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
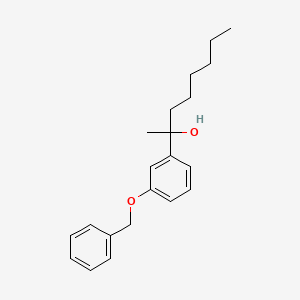
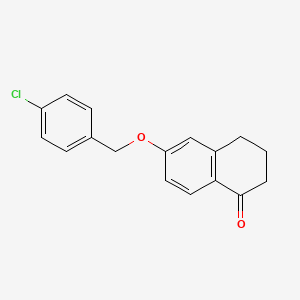

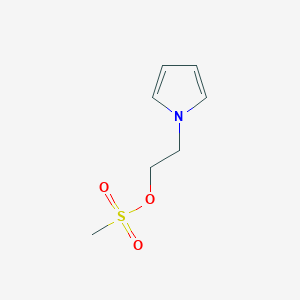
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
